molecular formula C19H23NO4 B15197319 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione CAS No. 2349-40-8

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B15197319
CAS No.: 2349-40-8
M. Wt: 329.4 g/mol
InChI Key: PYOVYEYGDRSQGH-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a synthetic organic compound that belongs to the class of quinolinediones This compound is characterized by the presence of a quinoline core structure with two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can be achieved through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization through a Povarov reaction, which involves the use of an acid catalyst to form the quinoline core structure.

    Reduction: The final step involves the reduction of the quinoline core to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives with various oxidation states.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    Ethyl 4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar phenyl ring substitution pattern but different core structure.

Uniqueness: 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to its specific quinoline core structure combined with the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2349-40-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H23NO4/c1-23-17-8-6-13(12-18(17)24-2)10-11-20-15-4-3-5-16(21)14(15)7-9-19(20)22/h6,8,12H,3-5,7,9-11H2,1-2H3

InChI Key

PYOVYEYGDRSQGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCC2=O)C(=O)CCC3)OC

Origin of Product

United States

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